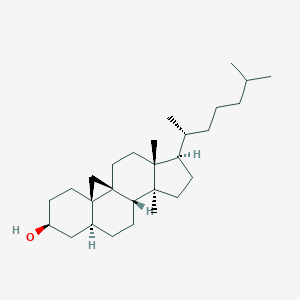
Pollinastanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pollinastanol belongs to the class of organic compounds known as 3-hydroxysteroids. These are steroids carrying a hydroxyl group at the 3-position of the steroid backbone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in dandelion. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Hormonal Effects
Pollinastanol is recognized for its structural similarity to steroids, which allows it to potentially influence hormonal pathways. Research indicates that compounds like this compound can be involved in the synthesis of human steroids such as estrogen and testosterone. This property positions this compound as a candidate for developing supplements aimed at enhancing hormonal balance and addressing conditions related to hormone deficiency or imbalance .
1.2 Aphrodisiac Properties
Historically, Sarsaparilla, which contains this compound, has been used as an aphrodisiac. Its steroid content is believed to contribute to increased libido and improved sexual function. Clinical studies on herbal formulations containing Sarsaparilla have shown positive effects on sexual health, suggesting that this compound may play a role in these outcomes .
Nutritional Applications
2.1 Dietary Supplementation
This compound's presence in Sarsaparilla highlights its potential as a dietary supplement. The compound is often included in formulations aimed at improving overall health and vitality. Its role as a bioavailability enhancer suggests that it may facilitate the absorption of other nutrients when consumed alongside them .
2.2 Pollen Nutrition
Recent studies have explored the nutritional value of pollen grains, which include this compound among other compounds. The macronutrient content of pollen can significantly influence bee and plant interactions, which are crucial for pollination and biodiversity. Understanding these interactions can lead to better agricultural practices and conservation strategies .
Biochemical Research Applications
3.1 Biomimetic Synthesis
This compound has been investigated for its potential use in biomimetic synthesis processes. Research has demonstrated that pollen grains can serve as templates for synthesizing biomaterials with controlled morphology, such as hydroxyapatite and β-tricalcium phosphate (β-TCP). This application not only highlights the versatility of this compound but also its role in advancing sustainable material science .
Data Table: Summary of Applications of this compound
Propiedades
Número CAS |
1912-66-9 |
|---|---|
Fórmula molecular |
C28H48O |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1 |
Clave InChI |
HXQRIQXPGMPSRW-WVVGHYSUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C |
melting_point |
111-112°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















